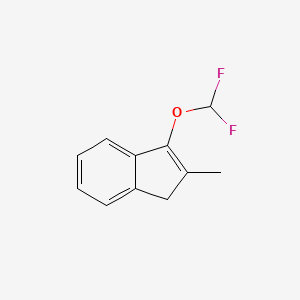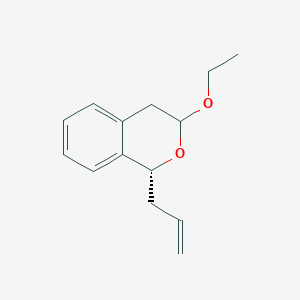![molecular formula C27H24N4O B12613656 2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12613656.png)
2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]- involves several steps. One common synthetic route includes the following steps:
Formation of the indole moiety: This can be achieved through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the pyridinediamine group: This step typically involves the reaction of the indole derivative with a suitable pyridine derivative under specific conditions, such as the use of a base or catalyst.
Final coupling reaction: The final step involves the coupling of the indole-pyridine intermediate with the phenylmethoxy group, often using a coupling reagent like EDCI or DCC.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-effectiveness.
Análisis De Reacciones Químicas
2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridine rings are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancers.
Mecanismo De Acción
The mechanism of action of 2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]- can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole moiety and may have similar biological activities.
Pyridine derivatives: These compounds contain the pyridine ring and may have similar chemical reactivity.
Phenylmethoxy derivatives: These compounds contain the phenylmethoxy group and may have similar physical properties.
The uniqueness of 2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]- lies in its specific combination of these functional groups, which gives it distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C27H24N4O |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
3-N-[[5-(1H-indol-6-yl)-2-phenylmethoxyphenyl]methyl]pyridine-2,3-diamine |
InChI |
InChI=1S/C27H24N4O/c28-27-24(7-4-13-30-27)31-17-23-15-21(22-9-8-20-12-14-29-25(20)16-22)10-11-26(23)32-18-19-5-2-1-3-6-19/h1-16,29,31H,17-18H2,(H2,28,30) |
Clave InChI |
IWQIMHIJDLAOHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC4=C(C=C3)C=CN4)CNC5=C(N=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine](/img/structure/B12613588.png)
![2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12613595.png)
![(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol](/img/structure/B12613603.png)


![Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B12613635.png)
![Tris[2,4,6-tris(trifluoromethyl)phenyl]borane](/img/structure/B12613642.png)


![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)
